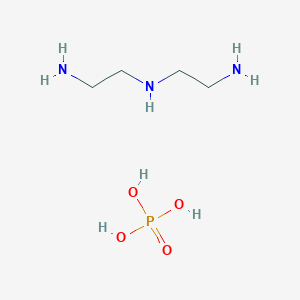
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is a compound that combines an organic amine with an inorganic acid. The organic component, N’-(2-aminoethyl)ethane-1,2-diamine, is a derivative of ethylenediamine, while the inorganic component is phosphoric acid. This compound is known for its versatility in various chemical reactions and applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
For the preparation of the phosphoric acid component, phosphoric acid is commercially available and can be obtained through the reaction of phosphorus pentoxide with water. The combination of N’-(2-aminoethyl)ethane-1,2-diamine with phosphoric acid can be achieved by mixing the two components in a suitable solvent, such as water or ethanol, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of N’-(2-aminoethyl)ethane-1,2-diamine involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification, distillation, and crystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can undergo substitution reactions with halogenated compounds to form substituted derivatives[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated compounds such as alkyl halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate[][3].
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted amine derivatives with various functional groups[][3].
科学研究应用
N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the activity of enzymes and receptors[5][5].
相似化合物的比较
Similar Compounds
Ethylenediamine: A simpler amine with two amino groups, used as a chelating agent and in the synthesis of various organic compounds.
Diethylenetriamine: Contains three amino groups and is used in the production of resins and as a curing agent for epoxy resins.
Triethylenetetramine: A larger amine with four amino groups, used in the treatment of Wilson’s disease and as a corrosion inhibitor.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is unique due to its combination of an organic amine with an inorganic acid, providing distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various scientific fields .
属性
CAS 编号 |
14852-18-7 |
|---|---|
分子式 |
C4H16N3O4P |
分子量 |
201.16 g/mol |
IUPAC 名称 |
bis(2-azaniumylethyl)azanium;phosphate |
InChI |
InChI=1S/C4H13N3.H3O4P/c5-1-3-7-4-2-6;1-5(2,3)4/h7H,1-6H2;(H3,1,2,3,4) |
InChI 键 |
LFVGOTSWORJXOK-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.OP(=O)(O)O |
规范 SMILES |
C(C[NH2+]CC[NH3+])[NH3+].[O-]P(=O)([O-])[O-] |
同义词 |
N-(2-ammonioethyl)ethane-1,2-diammonium phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


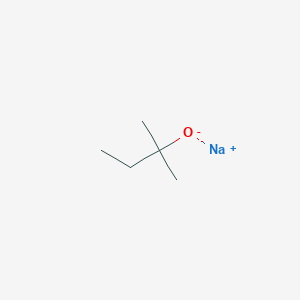
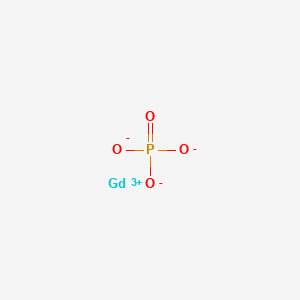
![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)

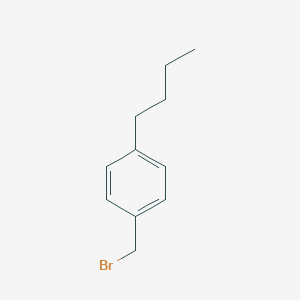


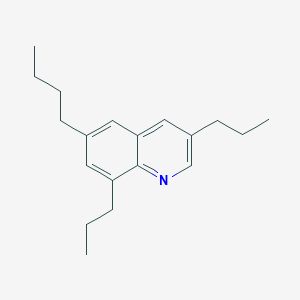

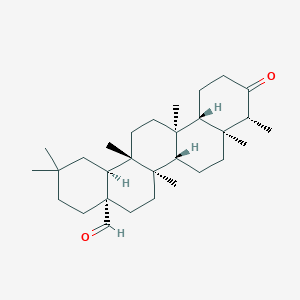
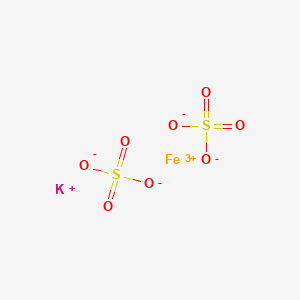
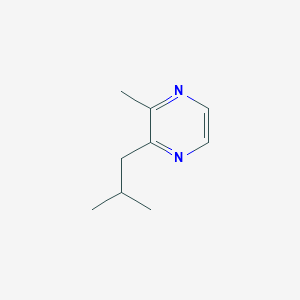
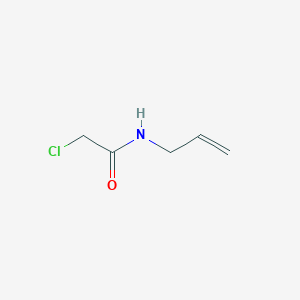
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
